4-chloro-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
Description
4-Chloro-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide is a halogenated benzamide derivative characterized by a chloro group at the 4-position, a nitro group at the 2-position of the benzamide ring, and a 3-(trifluoromethyl)phenyl substituent on the amide nitrogen. This compound’s structural complexity—combining electron-withdrawing (nitro, chloro, trifluoromethyl) groups—confers unique electronic and steric properties, making it a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
Molecular Formula |
C14H8ClF3N2O3 |
|---|---|
Molecular Weight |
344.67 g/mol |
IUPAC Name |
4-chloro-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C14H8ClF3N2O3/c15-9-4-5-11(12(7-9)20(22)23)13(21)19-10-3-1-2-8(6-10)14(16,17)18/h1-7H,(H,19,21) |
InChI Key |
IPABVJNCYQICCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps. The final step involves the formation of the benzamide by reacting the intermediate with 3-(trifluoromethyl)aniline under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted benzamides.
Scientific Research Applications
4-chloro-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of 4-chloro-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Impact of Substituents on Properties
- Nitro Group (2-position) : The nitro group in the target compound enhances electrophilicity, enabling nucleophilic aromatic substitution reactions. This contrasts with hydroxyl or tetrazole-containing analogs, which prioritize hydrogen bonding or metabolic stability .
- Trifluoromethyl Group (3-position on phenyl) : Improves lipophilicity and resistance to oxidative metabolism, a feature shared with analogs like 4-Chloro-N-(3-(trifluoromethyl)phenyl)benzamide .
- Chloro Group (4-position) : Contributes to steric bulk and electron-withdrawing effects, influencing binding affinity in enzyme inhibition assays .
Unique Attributes of 4-Chloro-2-Nitro-N-[3-(Trifluoromethyl)Phenyl]Benzamide
- Synergistic Electronic Effects : The coexistence of nitro (2-position), chloro (4-position), and trifluoromethyl groups creates a polarized aromatic system, favoring interactions with electron-rich biological targets.
- Dual Pharmacophore Potential: The compound’s structure allows simultaneous engagement with hydrophobic (trifluoromethyl) and polar (nitro) binding pockets in enzymes or receptors.
Biological Activity
4-Chloro-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide is a synthetic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 344.68 g/mol. The compound features a chloro group, a nitro group, and a trifluoromethyl group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H8ClF3N2O3 |
| Molecular Weight | 344.68 g/mol |
| CAS Registry Number | 306743-23-7 |
| InChIKey | NZIVOERCGNHADM-UHFFFAOYSA-N |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of nitrobenzamide have shown efficacy against various bacterial strains, suggesting potential use as antibiotic agents .
Anticancer Properties
Research has highlighted the anticancer potential of benzamide derivatives. The presence of electron-withdrawing groups like trifluoromethyl and nitro enhances the cytotoxicity against cancer cell lines. A study demonstrated that similar compounds could induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
The biological activity of this compound is attributed to its ability to inhibit critical enzymes involved in metabolic pathways. For instance, inhibitors targeting dihydroorotate dehydrogenase (DHODH) have shown promise in treating malaria by disrupting the mitochondrial electron transport chain . The structural features of this compound suggest it may interact similarly with DHODH or other relevant targets.
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the aromatic rings significantly influence biological activity. For example, the position and nature of substituents (like chloro and trifluoromethyl groups) can enhance or diminish the compound's potency against specific biological targets .
| Substituent Position | Effect on Activity |
|---|---|
| Para (Cl) | Increased cytotoxicity |
| Meta (CF3) | Enhanced enzyme inhibition |
Case Studies
- Antimalarial Activity : A study evaluated various benzamide derivatives for their antimalarial properties, revealing that certain substitutions led to IC50 values in the low micromolar range against Plasmodium falciparum .
- Cytotoxicity Assessment : In vitro tests showed that compounds with similar structures exhibited varied cytotoxic effects on human cancer cell lines, with some achieving selectivity indices indicating favorable therapeutic windows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
